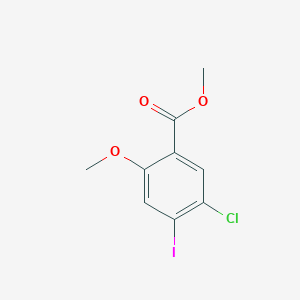![molecular formula C9H11Cl2N3 B1404385 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 676464-97-4](/img/structure/B1404385.png)
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride
Overview
Description
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride is a chemical compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by the presence of a chloromethyl group at the 2-position and an ethyl group at the 3-position of the imidazo[4,5-c]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
As an intermediate, it likely interacts with other compounds during the synthesis process to form the desired end product .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, its role may vary depending on the final product being synthesized .
Result of Action
As an intermediate, its effects are likely dependent on the final pharmaceutical product it contributes to .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and light exposure .
Biochemical Analysis
Biochemical Properties
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on biomolecules. It interacts with enzymes such as DNA polymerases and RNA polymerases, inhibiting their activity by alkylating the nucleophilic sites on these enzymes. Additionally, it can interact with proteins by modifying amino acid residues, leading to changes in protein function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause DNA damage by alkylating DNA bases, leading to mutations and cell cycle arrest. This compound can also affect gene expression by modifying transcription factors and other regulatory proteins. In terms of cellular metabolism, it can disrupt metabolic pathways by inhibiting key enzymes involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound exerts its effects by alkylating nucleophilic sites on DNA, RNA, and proteins. The alkylation of DNA leads to the formation of DNA adducts, which can block DNA replication and transcription, resulting in cell cycle arrest and apoptosis. Additionally, the alkylation of proteins can inhibit enzyme activity and disrupt protein-protein interactions, further affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under normal conditions but can degrade when exposed to moisture or high temperatures. Over time, its alkylating activity may decrease due to hydrolysis or other degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent DNA damage and long-lasting effects on cellular function, including altered gene expression and metabolic disturbances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild DNA damage and transient changes in cellular function. At higher doses, it can lead to significant toxicity, including severe DNA damage, cell death, and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases. It can also affect metabolic flux by altering the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. It has been observed to accumulate in the nucleus, where it exerts its alkylating effects on DNA .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by its ability to diffuse through the nuclear membrane and bind to nucleophilic sites on DNA and proteins. The compound’s activity and function are influenced by its localization, as it can effectively alkylate DNA and disrupt nuclear processes. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride typically involves the chloromethylation of 3-ethyl-3H-imidazo[4,5-c]pyridine. One common method includes the reaction of 3-ethyl-3H-imidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[4,5-c]pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of various substituted imidazo[4,5-c]pyridines depending on the nucleophile used.
Oxidation Reactions: Formation of imidazo[4,5-c]pyridine N-oxides.
Reduction Reactions: Formation of methyl-substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 2-(chloromethyl)-3,5-dimethyl-4-ethoxypyridine hydrochloride
- 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and ethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(chloromethyl)-3-ethylimidazo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-2-13-8-6-11-4-3-7(8)12-9(13)5-10;/h3-4,6H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCPHEDCSXQQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CN=C2)N=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740779 | |
| Record name | 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676464-97-4 | |
| Record name | 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)
![1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone](/img/structure/B1404306.png)
![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
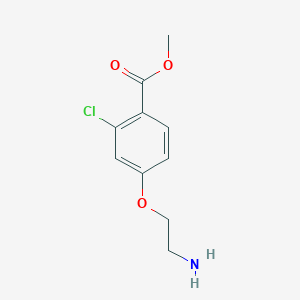
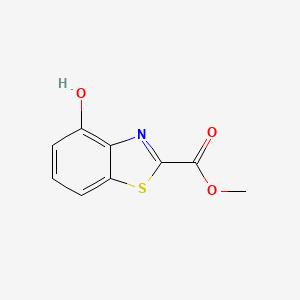
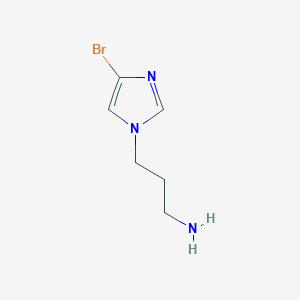
![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
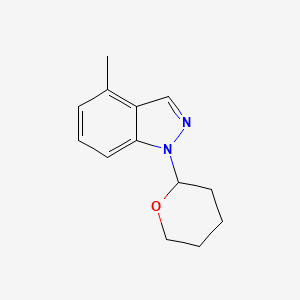
![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)
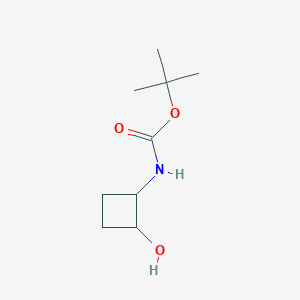
![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)
